
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as CMMP, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cellular processes that rely on microtubules.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to induce cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is its potential as a selective anticancer agent with low toxicity in normal cells. However, its mechanism of action may also affect normal cellular processes that rely on microtubules, leading to potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide for maximum efficacy.
Direcciones Futuras
For (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide research include further studies on its mechanism of action and potential side effects, as well as its efficacy in combination with other anticancer agents. Additionally, studies on the pharmacokinetics and pharmacodynamics of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide are needed to determine its optimal dosage and administration for clinical use.
Métodos De Síntesis
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with malononitrile and ethyl cyanoacetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methoxyaniline to yield (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDQBVIIGHTGZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)
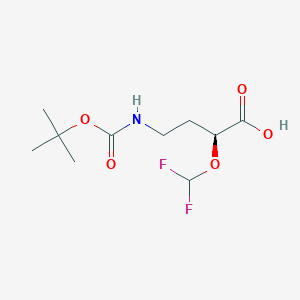


![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)
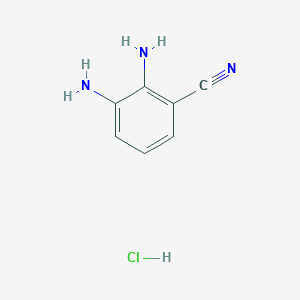
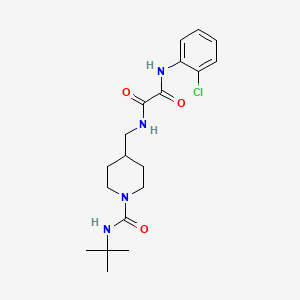
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
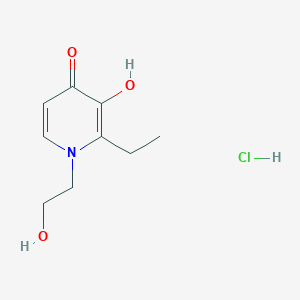
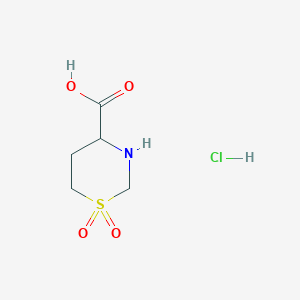
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)